molecular formula C16H12FN3 B607126 Dipraglurant CAS No. 872363-17-2

Dipraglurant

Número de catálogo B607126
Número CAS: 872363-17-2
Peso molecular: 265.2914
Clave InChI: LZXMUJCJAWVHPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dipraglurant (also known as ADX-48621) is a negative allosteric modulator of the mGlu5 receptor . It is under development by Addex Therapeutics for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) .


Molecular Structure Analysis

The IUPAC name of Dipraglurant is 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine . Its molecular formula is C16H12FN3 and it has a molar mass of 265.291 g/mol .


Physical And Chemical Properties Analysis

Dipraglurant is a small molecule with a molecular weight of 265.291 g/mol . Its exact physical and chemical properties, such as solubility and stability, are not publicly available.

Aplicaciones Científicas De Investigación

Parkinson’s Disease Treatment

Dipraglurant has been studied for its effects on both the motor and non-motor symptoms of Parkinson’s disease . It acts as a negative allosteric modulator of the metabotropic glutamate receptor type 5 (mGlu5), which is implicated in the excessive glutamate activity in the basal ganglia resulting from degeneration of the nigrostriatal dopamine pathway . This makes it a potential candidate for treating Parkinson’s disease.

Anxiety Disorders

In addition to its potential use in Parkinson’s disease, Dipraglurant has also been studied for its effects on anxiety disorders . In a rodent model, it was found to increase punished licks in the Vogel conflict-drinking model, suggesting potential anxiolytic-like effects .

Depression

Dipraglurant has been investigated for its potential antidepressant effects. In a forced swim test, a common model for assessing antidepressant activity, Dipraglurant was found to decrease immobility time, suggesting potential antidepressant-like effects .

Obsessive-Compulsive Disorder

Dipraglurant has been studied for its potential effects on obsessive-compulsive disorder (OCD). In a marble-burying test, a common model for assessing anti-compulsive activity, Dipraglurant was found to decrease the number of buried marbles, suggesting potential anti-compulsive-like effects .

Long-term Safety and Tolerability

An open-label study has been designed to assess the long-term safety and tolerability of Dipraglurant in Parkinson’s disease patients for up to 52 weeks . This is crucial for understanding the potential side effects and risks associated with long-term use of the drug.

Pharmacokinetics

The pharmacokinetic profile of Dipraglurant has been investigated in rodents. It is rapidly absorbed after oral administration, readily crosses the blood-brain barrier, and exhibits a high correlation between plasma concentration and efficacy in behavioral models .

These findings suggest that Dipraglurant may have benefits to address some of the highly problematic comorbid non-motor symptoms of Parkinson’s disease, in addition to its antidyskinetic effect demonstrated in PD-LID patients . However, more research is needed to fully understand the potential of Dipraglurant in these applications.

Mecanismo De Acción

Dipraglurant acts as a negative allosteric modulator of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .

Direcciones Futuras

Dipraglurant is currently in clinical trials for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) . Addex Therapeutics has initiated a pivotal Phase 2b/3 study with Dipraglurant for dyskinesia associated with Parkinson’s disease .

Propiedades

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236230
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipraglurant

CAS RN

872363-17-2
Record name Dipraglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872363-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipraglurant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipraglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12733
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPRAGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.